2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with a molecular formula of C15H20N6O2S2. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiadiazole ring, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl sulfanyl chloride with N1-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a butyl-thiadiazole group.
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide: Contains an isoxazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S2/c1-3-5-6-13-19-20-14(25-13)17-12(23)9-24-15-18-11(22)8-10(16)21(15)7-4-2/h4,8H,2-3,5-7,9,16H2,1H3,(H,17,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQTXHHMKYVFSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CSC2=NC(=O)C=C(N2CC=C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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